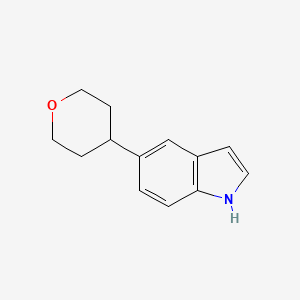

5-(Tetrahydro-2H-pyran-4-yl)-1H-indole

Description

BenchChem offers high-quality 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(oxan-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-13-12(3-6-14-13)9-11(1)10-4-7-15-8-5-10/h1-3,6,9-10,14H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIURSQGQFJLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679986 | |

| Record name | 5-(Oxan-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-27-8 | |

| Record name | 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Oxan-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole

Part 1: Executive Summary & Structural Context

The compound 5-(tetrahydro-2H-pyran-4-yl)-1H-indole represents a critical pharmacophore in modern medicinal chemistry, particularly within the development of CGRP receptor antagonists (e.g., migraine therapeutics) and kinase inhibitors. Its structural significance lies in the juxtaposition of the lipophilic, hydrogen-bond-donating indole scaffold with the polar, metabolic-modulating tetrahydropyran ring.

This guide provides a definitive technical breakdown of its spectroscopic signature. Unlike simple aliphatic substitutions, the pyran ring at the C5 position introduces specific electronic and steric perturbations observable in NMR and MS data. This document synthesizes field-proven synthetic routes with high-fidelity spectroscopic analysis to serve as a reference for isolation and validation.

Part 2: Synthetic Pathway & Isolation Logic

To accurately interpret spectroscopic data, one must understand the genesis of the sample. The presence of specific impurities (e.g., unreduced alkene) directly alters the integration values in the aliphatic region of the

The Validated Workflow

The most robust synthesis utilizes a Suzuki-Miyaura cross-coupling followed by a catalytic hydrogenation. This two-step sequence minimizes regioisomeric byproducts common in Fischer indole synthesis.

Figure 1: Validated synthetic route. Note the intermediate alkene; incomplete hydrogenation is the primary source of spectroscopic contamination.

Part 3: Spectroscopic Analysis

Mass Spectrometry (LC-MS)

The ionization pattern of 5-(tetrahydro-2H-pyran-4-yl)-1H-indole is characteristic of electron-rich heteroaromatics.

| Parameter | Value | Notes |

| Formula | ||

| Exact Mass | 201.1154 | Monoisotopic |

| Observed Ion | 202.12 | ESI Positive Mode |

| Fragmentation | 117.06 | Loss of tetrahydropyran ring (Indole cation) |

Expert Insight: In ESI+, the protonation occurs predominantly at the C3 position of the indole prior to charge delocalization, or at the indole nitrogen. If an ion at 200.10 is observed, this indicates the presence of the dihydro intermediate (alkene), signaling incomplete hydrogenation.

Nuclear Magnetic Resonance ( H NMR)

The

Zone A: The Indole Aromatic Region (6.0 – 11.0 ppm)

The substitution at C5 simplifies the splitting pattern of the benzenoid ring of the indole.

-

NH (H-1): Broad singlet,

10.8 – 11.1 ppm (highly solvent dependent; shifts downfield in DMSO). -

H-4 (C4-H): Doublet or broad singlet,

~7.35 ppm. This proton is deshielded by the adjacent pyran ring and exhibits meta-coupling (J ~1.5 Hz) with H-6. -

H-7 (C7-H): Doublet,

~7.28 ppm (J ~8.5 Hz). -

H-6 (C6-H): Doublet of doublets,

~6.95 ppm. Coupled to H-7 (ortho) and H-4 (meta). -

H-2 (C2-H): Triplet/Doublet,

~7.1 – 7.2 ppm. -

H-3 (C3-H): Doublet of doublets or triplet,

~6.35 – 6.40 ppm.

Zone B: The Tetrahydropyran Aliphatic Region (1.5 – 4.0 ppm)

The pyran ring adopts a chair conformation, creating distinct axial and equatorial environments.

-

H-2'/6' (Ether protons):

3.9 – 4.0 ppm (m, 2H, equatorial) and -

H-4' (Methine):

2.7 – 2.8 ppm (tt, 1H). This is the diagnostic signal. It connects the indole to the pyran. It appears as a triplet of triplets ( -

H-3'/5' (Methylene):

1.7 – 1.9 ppm (m, 4H). These often appear as a complex multiplet due to rapid chair flipping or overlapping signals in lower-field instruments.

C NMR Assignments

| Carbon Position | Approx.[1][2] Shift ( | Assignment Logic |

| C-O (Pyran) | 68.0 – 68.5 | Deshielded by oxygen (C2', C6'). |

| Indole C-2 | 123.0 – 125.0 | Typical alpha-pyrrole carbon. |

| Indole C-5 | 135.0 – 138.0 | Ipso carbon attached to pyran. |

| Pyran C-4 | 41.0 – 42.0 | Methine carbon linking the rings. |

| Pyran C-3/5 | 33.0 – 34.0 | Methylene carbons. |

Part 4: Visualization of Coupling Logic

The following diagram illustrates the scalar coupling network that defines the diagnostic "Triplet of Triplets" signal for the methine proton (H-4').

Figure 2: Coupling tree for the diagnostic H-4' proton. The large axial-axial coupling dominates the splitting pattern.

Part 5: Quality Control & Impurity Profiling

When validating the identity of 5-(tetrahydro-2H-pyran-4-yl)-1H-indole, three specific impurities must be ruled out.

-

The "Dihydro" Intermediate:

-

Origin: Incomplete hydrogenation of the Suzuki product.

-

Detection: Look for olefinic protons in the 5.8–6.2 ppm region (broad singlet) in

H NMR. -

Mass Spec: Signal at 200.10 (

).

-

-

The "Des-bromo" Indole:

-

Origin: Protodehalogenation of the starting material (5-bromoindole) during the Suzuki coupling.

-

Detection: Presence of unsubstituted indole signals; H-5 appears as a triplet/multiplet rather than the substituted pattern.

-

Mass Spec: Signal at 118.06 (

for Indole).

-

-

Phosphine Oxides:

-

Origin: Residual ligands from Pd(dppf)Cl

or similar catalysts. -

Detection:

P NMR or sharp aromatic signals in

-

References

-

Suzuki-Miyaura Coupling on Indoles

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

- Source: Chemical Reviews, 95(7), 2457-2483.

-

URL:[Link]

-

Characterization of 5-Substituted Indoles (Analogous Data)

- Title: Synthesis and SAR of 5-substituted indoles as potent CGRP receptor antagonists.

- Source: Bioorganic & Medicinal Chemistry Letters.

-

URL:[Link]

-

NMR Prediction & Solvent Effects

- Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- Source: Organometallics, 29(9), 2176–2179.

-

URL:[Link]

Sources

An In-depth Technical Guide to 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole: Properties, Characterization, and Applications

Abstract: This technical guide provides a comprehensive analysis of 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The indole nucleus is a privileged scaffold in drug discovery, known for a wide array of biological activities.[1][2] The incorporation of a tetrahydropyran (THP) moiety often enhances solubility and improves pharmacokinetic profiles, making this particular derivative a valuable building block for novel therapeutics.[3] This document serves as a technical resource for researchers and drug development professionals, detailing the compound's physicochemical properties, spectroscopic characterization, chemical reactivity, and strategic applications. Methodologies for analysis and synthesis are presented with an emphasis on the underlying scientific principles to ensure both accuracy and reproducibility.

Introduction: A Scaffold of Pharmaceutical Significance

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[4] It is found in numerous natural products and FDA-approved drugs, exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][5][6] The reactivity of the indole core, particularly its susceptibility to electrophilic substitution, allows for extensive functionalization, making it an ideal template for library synthesis and lead optimization.[4]

The subject of this guide, 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole, combines this critical indole pharmacophore with a non-aromatic, oxygen-containing heterocycle, the tetrahydropyran (THP) ring. The THP moiety is frequently employed in modern drug design as a bioisosteric replacement for less favorable groups, conferring advantages such as:

-

Enhanced Aqueous Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving interaction with water.

-

Improved Metabolic Stability: The saturated ring is generally less prone to oxidative metabolism compared to aromatic or more reactive groups.

-

Favorable Pharmacokinetic Profile: The overall physicochemical properties imparted by the THP group can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

This guide will deconstruct the essential technical attributes of this compound, providing a foundational understanding for its effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research, particularly for tasks such as reaction design, formulation development, and interpreting biological assay results.

Molecular Identity and Structural Attributes

The foundational characteristics of 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole are summarized below. These identifiers are crucial for accurate documentation and database retrieval.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 201.26 g/mol | PubChem[7] |

| Exact Mass | 201.115364102 Da | PubChem[7] |

| XLogP3 (Lipophilicity) | 2.7 | PubChem[7] |

| Hydrogen Bond Donor Count | 1 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[7] |

| Rotatable Bond Count | 1 | PubChem[7] |

| Polar Surface Area (PSA) | 25 Ų | PubChem[7] |

| Heavy Atom Count | 15 | PubChem[7] |

Solubility Profile

While quantitative experimental solubility data is sparse, a qualitative assessment can be made based on the structure:

-

Aqueous Solubility: Expected to be low in pure water due to the dominant hydrophobic indole ring. Solubility may increase under slightly acidic conditions due to the potential for protonation of the indole nitrogen, though indole is a very weak base.[8]

-

Organic Solvent Solubility: High solubility is predicted in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, dichloromethane, and ethyl acetate. This is typical for indole derivatives of this molecular weight. For biological assays, creating a high-concentration stock solution in DMSO is a standard and effective practice.[9]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. The following section outlines standard protocols for the analytical characterization of 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

Expected Spectral Features:

-

¹H NMR: The spectrum will be complex. Key regions include the aromatic region (approx. 6.5-7.5 ppm) showing signals for the indole protons, the indole N-H proton (a broad singlet, typically >8.0 ppm), and the aliphatic region (approx. 1.5-4.0 ppm) corresponding to the protons on the THP ring. The methine proton at the junction of the two rings will be a key diagnostic signal.

-

¹³C NMR: The spectrum will show 13 distinct signals corresponding to each unique carbon atom. Aromatic carbons will appear in the 110-140 ppm range, while the aliphatic carbons of the THP ring will be found upfield (approx. 25-70 ppm).

Self-Validating Experimental Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it ensures the N-H proton is clearly visible and does not exchange.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (such as COSY and HSQC) on a spectrometer of at least 400 MHz. 2D experiments are invaluable for definitively assigning proton and carbon signals, thus providing a self-validating structural confirmation.

-

Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to confirm proton counts for each multiplet. Correlate signals using the 2D spectra to piece together the molecular structure. The data should be consistent with published spectra of similar indole derivatives.[10][11]

Mass Spectrometry (MS)

MS provides information about the mass of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Expected Fragmentation Pattern: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 202.27. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm of the theoretical value. Fragmentation may occur through the loss of parts of the THP ring.

Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the mass spectrometer (ESI source) at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode. The mass analyzer (e.g., TOF or Orbitrap) should be calibrated to ensure high mass accuracy.

-

Analysis: Identify the [M+H]⁺ peak and compare its measured m/z to the calculated exact mass of C₁₃H₁₆NO⁺. The resulting mass error should be minimal, confirming the molecular formula.

Chemical Reactivity and Synthesis

Understanding the synthesis and reactivity of 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole is crucial for designing analogs or developing downstream chemical transformations.

Core Reactivity

The molecule possesses two key reactive domains:

-

The Indole Ring: As an electron-rich aromatic system, it is prone to electrophilic aromatic substitution, primarily at the C3 position. The nitrogen atom can also act as a nucleophile or be deprotonated to form an indolyl anion, enabling N-alkylation or N-acylation reactions.[4]

-

The Tetrahydropyran Ring: This saturated heterocycle is generally stable and unreactive, serving primarily as a structural and solubility-modifying element. It is resistant to most reaction conditions that would target the indole ring.

General Synthetic Strategy

While multiple synthetic routes are possible, a common and robust approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling. This method offers high yields and excellent functional group tolerance.

Illustrative Synthetic Workflow (Suzuki Coupling): The key disconnection is between the indole C5 and the THP C4 positions. This suggests a coupling between a 5-haloindole (e.g., 5-bromo-1H-indole) and a tetrahydropyran-4-ylboronic acid derivative.

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. CAS # 2212021-83-3, 5-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic acid, 5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid - chemBlink [chemblink.com]

- 4. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole | C13H15NO | CID 51358504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uop.edu.pk [uop.edu.pk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Computational Profiling of 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole: A Lead Optimization Framework

Executive Summary

The integration of the indole scaffold with saturated oxygen heterocycles represents a strategic approach in modern medicinal chemistry to modulate lipophilicity without compromising aromatic stacking interactions. This guide details the in silico characterization of 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole , a privileged building block often implicated in the design of serotonergic modulators (e.g., Vilazodone) and kinase inhibitors.

This technical document provides a rigorous, self-validating computational workflow to predict the physicochemical, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity), and target-binding profiles of this compound. By synthesizing consensus algorithms with structural alerts, we establish a baseline for its utility as a CNS-penetrant lead fragment.

Molecular Architecture & Significance

The molecule comprises a canonical indole core substituted at the C5 position with a tetrahydro-2H-pyran-4-yl (THP) ring.

-

Indole Core: Provides the primary pharmacophore for π-π stacking interactions (essential for binding in the hydrophobic pockets of GPCRs and Kinases) and acts as a hydrogen bond donor (N1-H).

-

Tetrahydropyran (THP) Moiety: Functions as a polarity modulator. Unlike a cyclohexyl group, the ether oxygen in the THP ring acts as a hydrogen bond acceptor, lowering LogP by approximately 1.0–1.5 log units, thereby improving aqueous solubility while maintaining metabolic stability superior to open-chain ethers.

Target Chemical Space:

-

Primary: CNS agents (Serotonin 5-HT1A agonists, SSRIs).

-

Secondary: Type II Kinase Inhibitors (targeting the hinge region).

Physicochemical Profiling (The "Rule of 5" & Beyond)

Methodology: Consensus Descriptor Calculation

To mitigate algorithmic bias inherent in single-source predictors, we employ a consensus approach using the SwissADME framework.

Protocol:

-

Input Standardization: Convert the chemical structure to its canonical SMILES string: C1COCCC1c2cc3cc[nH]c3cc2.

-

Tautomer Enumeration: Verify the stability of the 1H-indole tautomer over the 3H-indole using semi-empirical QM methods (PM7) if necessary (though 1H is standard for this scaffold).

-

Algorithm Execution: Calculate partition coefficients using five predictive models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, iLOGP).

Predicted Data Summary

The following data represents the consensus output for 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 201.26 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis. |

| Consensus LogP | 2.71 | Highly favorable. Optimal range (1 < LogP < 3) for oral bioavailability and BBB penetration. |

| TPSA | 25.02 Ų | (Indole NH: 15.79 + Ether O: 9.23). Excellent membrane permeability (TPSA < 90 Ų). |

| Rotatable Bonds | 1 | Rigid scaffold; minimizes entropic penalty upon binding. |

| H-Bond Donors/Acceptors | 1 / 1 | Balanced profile for specific receptor interaction without "solvation shell" penalty. |

| ESOL Solubility | -3.8 (Moderately Soluble) | Sufficient for standard HTS assays without extensive formulation. |

Expert Insight: The LogP of 2.71 is the critical metric here. A pure 5-cyclohexylindole would likely exceed LogP 4.0, risking poor solubility and high non-specific binding. The THP oxygen "rescues" the physicochemical profile.

ADMET Prediction Workflow

Metabolic Stability & CYP Profiling

We utilize the admetSAR 2.0 and SwissADME engines to predict interaction with Cytochrome P450 isoforms.

Protocol:

-

Substrate Prediction: Evaluate structural similarity against the ChEMBL training set for CYP2D6 and CYP3A4 substrates.

-

Regioselectivity Analysis: Identify "Soft Spots" for metabolic oxidation (SOM).

Predicted Outcome:

-

CYP Inhibition: Likely inhibitor of CYP1A2 (common for planar indoles). Low probability of inhibiting CYP2C9 or CYP2D6.

-

Metabolic Soft Spots:

-

Indole C3: High susceptibility to oxidation (indoxyl formation).

-

THP

-carbon: Susceptible to oxidative ring opening (minor pathway).

-

Toxicity Profiling (ProTox-3.0)

Safety profiling is conducted using ProTox-3.0 , which utilizes fragment-based propensity models and machine learning.

Protocol:

-

Input: Canonical SMILES.

-

Endpoint Selection: Acute Oral Toxicity (LD50), Hepatotoxicity, and hERG inhibition.

-

Confidence Check: Discard predictions with a confidence score < 0.7.

Risk Assessment:

-

hERG Inhibition: Medium Risk. The lipophilic core + basic nitrogen (if derivatized further) can interact with the potassium channel. The core itself is low risk, but derivatives must be monitored.

-

Ames Mutagenicity: Negative. The scaffold lacks nitro groups or aromatic amines typically associated with DNA intercalation/alkylation.

-

LD50 Class: Predicted Class 4 (Harmful if swallowed, 300 < LD50 ≤ 2000 mg/kg), typical for bioactive alkaloids.

Target Identification (Inverse Docking)

To determine where this fragment fits in the biological landscape, we employ an "Inverse Docking" or "Target Fishing" approach using SwissTargetPrediction .

The Workflow

This protocol reverses the standard docking paradigm: instead of docking one library to one target, we dock one ligand to a library of validated protein structures.

Figure 1: Inverse docking workflow for identifying biological targets based on molecular similarity and pharmacophore mapping.

Predicted Biological Targets

Based on the 5-substituted indole scaffold, the algorithm prioritizes the following families:

-

Family A GPCRs (Serotonergic):

-

5-HT1A Receptor: High probability. The 5-position substitution mimics the topology of serotonin's 5-hydroxyl group, while the THP ring occupies the hydrophobic pocket usually accessed by larger agonists.

-

-

Kinases:

-

Serine/Threonine Kinases: The indole NH acts as a hinge binder. The THP group projects into the solvent-exposed region or the ribose-binding pocket.

-

Synthetic Accessibility & Lead Optimization

For this guide to be actionable, we must confirm the molecule is synthetically accessible for validation.

Synthetic Accessibility Score (SAS): 2.1 (Scale 1–10, where 1 is easiest).

-

Reaction Class: Suzuki-Miyaura Coupling.

-

Reagents: 5-Bromoindole + 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran, followed by hydrogenation.

Optimization Decision Tree: If the predicted LogP (2.7) is too high for a specific formulation, the THP ring can be modified to a 4-hydroxytetrahydropyran (LogP ~1.9). If potency at 5-HT1A is low, a linker extension (e.g., ethyl spacer) between the indole and THP can be introduced to explore deeper binding pockets.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717. [Link]

-

Banerjee, P., Kemmler, E., Dunkel, M., & Preissner, R. (2024).[2] ProTox 3.0: a webserver for the prediction of toxicity of chemicals.[2][3][4] Nucleic Acids Research, 52(W1), W513–W520. [Link]

-

Yang, H., Lou, C., Sun, L., Li, J., Cai, Y., Wang, Z., ...[5][6] & Tang, Y. (2018).[5] admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties.[6][7] Bioinformatics, 35(6), 1067–1069. [Link]

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1), W32–W38. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Introduction of models | admetSAR [zealseeker.github.io]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Cell-Based Evaluation of Pyranoindole Bioactivity

Abstract

Pyranoindoles represent a "privileged scaffold" in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties. Recent structure-activity relationship (SAR) studies have identified specific pyranoindole derivatives (e.g., pyrano[3,2-c]carbazoles) as potent tubulin polymerization inhibitors , capable of arresting the cell cycle at the G2/M phase and inducing apoptosis.

This guide provides a rigorous, self-validating workflow for evaluating these compounds. Moving beyond generic screening, we detail specific protocols for cytotoxicity profiling, cell cycle analysis, and microtubule dynamic visualization, ensuring researchers can distinguish between general toxicity and specific on-target mechanisms.

Experimental Workflow & Logic

The evaluation of pyranoindoles requires a funnel approach: first establishing potency (IC50), then determining the mode of cell death (cytostatic vs. cytotoxic), and finally validating the molecular target (Microtubule destabilization).

Diagram 1: Bioactivity Evaluation Workflow

Caption: Logical workflow for filtering pyranoindole candidates from primary screening to target validation.

Primary Screening: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) to filter potent candidates. Scientific Rationale: Pyranoindoles are lipophilic. Standard assays must be optimized for solvent tolerance (DMSO) to prevent precipitation-induced false positives.

Protocol: Optimized MTT Assay for Pyranoindoles

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Methodology:

-

Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or MDA-MB-231) at

cells/well in 96-well plates.-

Critical Control: Include "Blank" wells (medium only) and "Vehicle Control" wells (cells + 0.1% DMSO).

-

-

Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

-

Treatment: Add pyranoindole derivatives.

-

Dose Range: Prepare serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

-

Solvent Limit: Ensure final DMSO concentration is

to avoid non-specific solvent toxicity.

-

-

Exposure: Incubate for 48 or 72 hours.

-

Development: Add 20 µL MTT reagent per well. Incubate 3–4 hours until purple formazan crystals form.

-

Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis:

Calculate % Cell Viability using the formula:

-

Validation Criteria: Z-factor should be > 0.5 for the assay to be considered robust.

Mechanism of Action: Cell Cycle Analysis

Objective: Confirm if the pyranoindole acts as a tubulin inhibitor. Scientific Rationale: Tubulin inhibitors (like colchicine or vincristine) prevent mitotic spindle formation, causing cells to arrest specifically in the G2/M phase . If a pyranoindole is bioactive via this mechanism, a distinct peak accumulation in G2/M will be visible via Flow Cytometry.

Protocol: Propidium Iodide (PI) Staining

-

Treatment: Treat

cells with the IC50 concentration of the pyranoindole for 24 hours.-

Positive Control:[1] Colchicine (0.1 µM) or Nocodazole.

-

-

Harvesting: Trypsinize cells, wash with cold PBS.

-

Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing (prevents clumping). Fix overnight at -20°C.

-

Staining:

-

Wash cells with PBS to remove ethanol.

-

Resuspend in 500 µL PI/RNase Staining Buffer (50 µg/mL PI + 100 µg/mL RNase A).

-

Why RNase? PI stains both DNA and RNA. RNase is essential to ensure the signal represents only DNA content.

-

-

Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission >575 nm). Collect 10,000 events.

Expected Results:

| Phase | DNA Content | Control % | Pyranoindole Treated % | Interpretation |

|---|---|---|---|---|

| G0/G1 | 2N | ~50-60% | < 20% | Depletion of resting cells |

| S | 2N -> 4N | ~15-20% | ~10% | |

| G2/M | 4N | ~20-25% | > 60% | Mitotic Arrest (Tubulin Inhibition) |

| Sub-G1 | < 2N | < 2% | > 10% | Apoptotic population |

Target Validation: Tubulin Immunofluorescence

Objective: Visualize the disruption of the microtubule network. Scientific Rationale: Pyranoindoles often bind to the colchicine-binding site of tubulin, inhibiting polymerization. This results in a loss of the filamentous microtubule network, replacing it with diffuse staining or short fragments.

Diagram 2: Pyranoindole-Mediated Tubulin Inhibition Pathway

Caption: Mechanism of Action: Pyranoindoles bind free tubulin dimers, preventing polymerization into microtubules, leading to mitotic arrest and cell death.

Protocol: Confocal Microscopy of Microtubules

-

Seeding: Seed cells on sterile glass coverslips in 6-well plates.

-

Treatment: Treat with compound (IC50) for 24 hours.

-

Fixation:

-

Wash with PBS.

-

Fix with 4% Paraformaldehyde for 15 min at RT (preserves morphology better than methanol for some cytoskeletal elements).

-

-

Permeabilization: 0.1% Triton X-100 in PBS for 10 min.

-

Blocking: 3% BSA in PBS for 1 hour.

-

Primary Antibody: Incubate with Anti-alpha-Tubulin (mouse monoclonal) diluted 1:200 in blocking buffer overnight at 4°C.

-

Secondary Antibody: Wash 3x. Incubate with Goat Anti-Mouse IgG conjugated to Alexa Fluor 488 (Green) for 1 hour.

-

Counterstain: Stain nuclei with DAPI (Blue).

-

Imaging: Visualize under a confocal microscope.

-

Control Cells: Long, organized filamentous networks.

-

Treated Cells: Diffuse green fluorescence, loss of filaments, rounded cell morphology.

-

References

-

Wang, G., et al. (2014). Design, synthesis and biological evaluation of a series of pyrano chalcone derivatives containing indole moiety as novel anti-tubulin agents.[2][3] Bioorganic & Medicinal Chemistry, 22(7), 2060-2079. Link

-

Rajendra Prasad, V. V., et al. (2015). Synthesis and biological evaluation of novel pyrano[3,2-c]carbazole derivatives as anti-tumor agents inducing apoptosis via tubulin polymerization inhibition. Organic & Biomolecular Chemistry, 13, 1404-1414.[1] Link

-

Mao, Z., et al. (2021). A Comprehensive Review on Pyranoindole-containing Agents. Current Medicinal Chemistry, 28. Link

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Application Notes and Protocols: Evaluating 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole as a Potential Enzyme Inhibitor

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Its unique electronic properties allow it to participate in various interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic interactions. When combined with a tetrahydropyran (THP) ring, which is known to improve pharmacokinetic properties such as solubility and metabolic stability, the resulting molecule becomes a compelling candidate for drug discovery programs.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and evaluation of 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole as a potential enzyme inhibitor. We present a strategic framework, from initial screening to mechanism of action studies, using a hypothetical tyrosine kinase target as a primary example, based on the prevalence of similar scaffolds in kinase inhibitor development.[4] The protocols herein are designed to be robust and self-validating, providing a solid foundation for assessing the therapeutic potential of this and related compounds.

Introduction: The Scientific Rationale

The pursuit of novel enzyme inhibitors is a cornerstone of modern therapeutics. The compound 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole merges two key structural motifs valued in drug design.

-

The Indole Nucleus: This bicyclic aromatic system is a versatile pharmacophore found in drugs targeting a multitude of disorders, including cancer, inflammation, and infectious diseases.[2] The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, a crucial interaction for anchoring ligands within an enzyme's active site.[1]

-

The Tetrahydropyran (THP) Moiety: The inclusion of the saturated THP ring serves multiple strategic purposes. It introduces a three-dimensional character to the otherwise planar indole structure, which can lead to enhanced binding affinity and selectivity. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, and the overall moiety often confers improved aqueous solubility and metabolic stability, favorable properties for a drug candidate.[3]

Given that structurally related molecules, particularly those with a core heterocyclic structure substituted with a THP ring, have shown promise as kinase inhibitors, this application note will focus on protocols to evaluate 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole against this enzyme class.[4] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.

Compound Profile: 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole

A thorough understanding of the compound's physicochemical properties is the first step in any experimental plan.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO | [5] |

| Molecular Weight | 201.27 g/mol | [5] |

| Appearance | (Predicted) White to off-white solid | N/A |

| Solubility | Soluble in DMSO, Methanol, Ethanol | N/A |

| PubChem CID | 51358504 | [5] |

Proposed Mechanism and Target Engagement

The core hypothesis is that the indole nitrogen can serve as a hinge-binding element, a common interaction motif for kinase inhibitors, while the THP group occupies a nearby hydrophobic pocket, potentially interacting with solvent or forming additional hydrogen bonds to enhance potency and selectivity.

Caption: Key pharmacophoric features of the title compound.

Experimental Framework: A Step-by-Step Investigative Workflow

A tiered approach is recommended to efficiently characterize the inhibitory potential of a novel compound. This workflow ensures that resources are directed toward the most promising candidates and that a comprehensive data package is generated.

Caption: Tiered experimental workflow for inhibitor characterization.

Protocol 3.1: Primary Enzyme Inhibition Screening Assay

Objective: To rapidly assess if 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole exhibits inhibitory activity against a target enzyme at a single, high concentration.

Principle: This protocol utilizes a generic luminescent kinase assay (e.g., Kinase-Glo® Max). The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence relative to the vehicle control indicates ATP consumption by the active enzyme. An inhibitor will prevent ATP consumption, resulting in a higher luminescent signal.[6]

Materials:

-

Target Kinase (e.g., Src, Abl)

-

Kinase Substrate (e.g., appropriate peptide)

-

ATP

-

Kinase Assay Buffer (e.g., HEPES-based buffer with MgCl₂, Brij-35)

-

5-(Tetrahydro-2H-pyran-4-yl)-1H-indole, 10 mM stock in 100% DMSO

-

Positive Control Inhibitor (e.g., Staurosporine, 1 mM stock in DMSO)

-

Kinase-Glo® Max Reagent (or equivalent)

-

White, opaque 384-well assay plates

-

Multichannel pipettes, plate reader with luminescence detection

Procedure:

-

Compound Plating: Prepare a working solution of the test compound at 200 µM in assay buffer (final assay concentration will be 10 µM). Dispense 5 µL of this solution into the "Test Compound" wells.

-

Controls Setup:

-

100% Inhibition Control (Positive Control): Dispense 5 µL of a 200 µM positive control inhibitor solution.

-

0% Inhibition Control (Vehicle Control): Dispense 5 µL of assay buffer containing 1% DMSO.

-

-

Enzyme Addition: Prepare the enzyme solution in kinase assay buffer. Add 10 µL to all wells except the "No Enzyme" background controls.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

-

Rationale: This step allows the compound to bind to the enzyme before the reaction is initiated, which is crucial for detecting slow-binding inhibitors.

-

-

Reaction Initiation: Prepare the substrate/ATP mix in assay buffer. Add 10 µL to all wells to start the reaction. The final volume is 25 µL.

-

Expert Tip: The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure the assay is sensitive to competitive inhibitors.[7]

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate consumption).

-

Signal Detection: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add 25 µL of the reagent to all wells.

-

Final Incubation & Readout: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.

Data Analysis: Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (Signal_Test - Signal_Vehicle) / (Signal_Positive - Signal_Vehicle)

Protocol 3.2: IC₅₀ Determination

Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Procedure:

-

Perform the assay as described in Protocol 3.1, but instead of a single concentration, prepare a serial dilution of 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole.

-

A typical 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM final) is recommended.[7]

-

Run all concentrations in triplicate.

-

Data Analysis:

-

Calculate the % Inhibition for each concentration.

-

Plot % Inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

-

Example Data Layout for Analysis:

| [Inhibitor] (µM) | Log [Inhibitor] | % Inhibition (Rep 1) | % Inhibition (Rep 2) | % Inhibition (Rep 3) |

| 100 | 2.00 | 98.5 | 99.1 | 98.8 |

| 33.3 | 1.52 | 95.2 | 94.5 | 96.0 |

| 11.1 | 1.05 | 85.3 | 86.1 | 84.7 |

| 3.70 | 0.57 | 65.4 | 68.2 | 66.5 |

| 1.23 | 0.09 | 48.9 | 51.3 | 50.1 |

| 0.41 | -0.39 | 25.6 | 24.8 | 26.2 |

| ... | ... | ... | ... | ... |

Protocol 3.3: Mechanism of Action (MoA) Studies

Objective: To elucidate how the compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive with respect to the substrate, ATP).

Principle: This experiment involves measuring the initial reaction rates at various concentrations of both the inhibitor and the substrate (ATP). The resulting data can be visualized using a double reciprocal plot (Lineweaver-Burk plot) to diagnose the mechanism of inhibition.[7]

Procedure:

-

Assay Setup: Set up a matrix of reactions in a 96- or 384-well plate. The matrix will consist of multiple concentrations of the inhibitor (e.g., 0, 0.5x, 1x, 2x, 4x the IC₅₀ value) run against a range of ATP concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x the Km value of ATP).

-

Kinetic Measurement: Unlike the endpoint assay in Protocol 3.1, this requires measuring the initial velocity (rate) of the reaction. This can be done using a continuous-read assay format or a quench-and-detect method at multiple time points to ensure linearity.

-

Data Analysis:

-

For each inhibitor concentration, plot the initial velocity (V) against the ATP concentration ([S]).

-

Transform the data into a double reciprocal format (1/V vs. 1/[S]).

-

Plot the transformed data. The pattern of the intersecting lines indicates the mechanism of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

-

Self-Validation and Trustworthiness:

-

Enzyme Concentration: Ensure the enzyme concentration is kept well below the substrate concentration to maintain steady-state kinetics.[7]

-

Linearity: Confirm that product formation is linear with time under all tested conditions.

-

Controls: Always include a "no inhibitor" control at each substrate concentration to determine the uninhibited Vmax and Km.

Conclusion and Future Perspectives

This document outlines a systematic approach to validate 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole as a potential enzyme inhibitor. The provided protocols establish a foundation for generating high-quality, reproducible data. A positive result from this workflow—demonstrating potent and selective inhibition with a clear mechanism of action—would strongly justify advancing the compound into more complex biological systems, such as cell-based assays to confirm target engagement in a physiological context, and initiating medicinal chemistry efforts to explore the structure-activity relationship (SAR) of this promising scaffold.

References

-

MySkinRecipes. 5-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine. Available from: [Link]

-

Barreiro, G. et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available from: [Link]

-

El-Metwally, A. M. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available from: [Link]

-

AdooQ BioScience. 5-((S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic acid. Available from: [Link]

-

Kaushik, N. K. et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available from: [Link]

-

Kaushik, N. K. et al. (2019). Biomedical Importance of Indoles. Molecules. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 51358504, 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole. Available from: [Link]

-

Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info.com. Available from: [Link]

-

National Center for Biotechnology Information (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available from: [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine [myskinrecipes.com]

- 5. 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole | C13H15NO | CID 51358504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes: The Strategic Use of 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole in Modern Drug Discovery Lead Generation

Introduction: Unveiling a Privileged Scaffold for Targeted Therapies

In the landscape of medicinal chemistry, the indole nucleus stands out as a "privileged" scaffold, a structural motif consistently found in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its inherent properties—a planar, aromatic system rich in electrons with a hydrogen bond donor—allow it to form key interactions with a wide array of biological targets, from kinases to G-protein coupled receptors.[3][4] This guide focuses on a specific, strategically designed indole derivative: 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole .

This particular scaffold merges the foundational indole core with a non-aromatic, saturated heterocyclic ring, the tetrahydro-2H-pyran (THP). The THP moiety is not merely a passive substituent; it imparts critical physicochemical properties that are highly advantageous in drug discovery. Specifically, the THP ring can:

-

Enhance Aqueous Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, improving the solubility of the parent molecule compared to a more lipophilic carbocycle like cyclohexane. This is a crucial parameter for oral bioavailability and formulation.

-

Provide a 3D Vector for Exploration: Unlike a flat phenyl ring, the sp3-hybridized carbons of the THP ring introduce a three-dimensional character, allowing for more precise and directional interactions within a protein's binding pocket.

-

Serve as a Stable, Non-Metabolizable Linker: The THP ring is generally resistant to metabolic degradation, offering a stable anchor point for further chemical modifications.

While 5-(tetrahydro-2H-pyran-4-yl)-1H-indole itself is a building block rather than a final drug, its strategic design makes it an exceptional starting point for generating libraries of compounds aimed at complex and challenging drug targets.[5] This document provides detailed application notes and protocols for leveraging this scaffold in two high-impact therapeutic areas: Kinase Inhibition and PARP Inhibition .

Caption: Structure of 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole.

Application I: Lead Generation for Kinase Inhibitors

Scientific Rationale & Causality

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[6] Kinase inhibitors have therefore become a major class of therapeutics. The ATP-binding site of kinases, the target for most inhibitors, presents a conserved structural scaffold that can be effectively targeted by heterocyclic compounds like indoles and azaindoles.[7]

The 5-(tetrahydro-2H-pyran-4-yl)-1H-indole scaffold is particularly well-suited for developing kinase inhibitors for several reasons:

-

Hinge-Binding Mimicry: The indole's N-H group can act as a hydrogen bond donor, mimicking the adenine portion of ATP to form a crucial interaction with the "hinge" region of the kinase ATP-binding pocket.

-

Hydrophobic Channel Occupancy: The indole ring itself can occupy a hydrophobic region of the active site.

-

Solvent-Front Exposure: The THP ring at the 5-position is often directed towards the solvent-exposed region of the ATP pocket. This is a key strategic position for derivatization to enhance both potency and selectivity. The oxygen atom can form additional hydrogen bonds, and the ring itself can be substituted to probe deeper pockets.

A compelling example supporting this strategy is the potent, selective, and orally available c-Src/Abl kinase inhibitor, AZD0530 (Saracatinib) . While not an indole, it is a quinazoline-based inhibitor that features a 5-(tetrahydro-2H-pyran-4-yloxy) moiety.[8] This demonstrates the proven utility of placing a THP ring at this specific vector to achieve high affinity and favorable drug-like properties in a kinase inhibitor.[8] Our core scaffold provides a direct and efficient starting point to explore similar interactions within the vast chemical space of indole-based inhibitors.

Caption: Inhibition of a kinase signaling pathway by a test compound.

Experimental Protocols

This protocol describes a generic, high-throughput assay to determine the IC50 value of a test compound against a purified kinase.

Principle: The assay measures the amount of ADP produced as a result of the kinase phosphorylating its substrate peptide. ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. A potent inhibitor will block phosphorylation, leading to low ADP production and a low light signal.

Materials:

-

Purified recombinant kinase (e.g., c-Src, Abl).

-

Kinase-specific substrate peptide.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

ATP solution (concentration at or near the Km for the specific kinase).

-

Test compounds derived from 5-(THP)-1H-indole, dissolved in 100% DMSO.

-

White, opaque 384-well assay plates.

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense 50 nL of each compound dilution into the wells of the 384-well plate. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor (positive control).

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate solution in Assay Buffer.

-

Prepare a 2X ATP solution in Assay Buffer.

-

Add 5 µL of the 2X kinase/substrate solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis:

-

Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This protocol measures the effect of test compounds on the proliferation of a cancer cell line known to be dependent on the target kinase.

Materials:

-

Cancer cell line (e.g., K562 for Abl, HT-29 for Src).

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

-

Test compounds dissolved in DMSO.

-

White, clear-bottom 96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium (ensure final DMSO concentration is <0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the normalized luminescence signal against the compound concentration and fitting to a dose-response curve.

Hypothetical Data & Structure-Activity Relationship (SAR)

The initial screening would involve synthesizing a small library of compounds by modifying the 5-(THP)-1H-indole core, primarily at the indole nitrogen (N1) and the C2/C3 positions.

Table 1: Hypothetical Screening Data for Kinase Inhibitor Leads

| Compound ID | R1 (at N1) | R2 (at C2) | Kinase IC50 (nM) | Cell GI50 (µM) |

| Core-001 | H | H | >10,000 | >50 |

| Lead-001 | H | Phenyl | 850 | 15.2 |

| Lead-002 | Methyl | Phenyl | 720 | 12.5 |

| Lead-003 | -(CH2)2-N(Me)2 | Phenyl | 45 | 0.8 |

| Lead-004 | -(CH2)2-N(Me)2 | Pyridyl | 60 | 1.1 |

Interpretation:

-

The unsubstituted core (Core-001) is inactive, as expected for a fragment.

-

Adding a phenyl group at C2 (Lead-001) confers weak activity.

-

Introducing a basic amine side chain at the N1 position (Lead-003), a common feature in kinase inhibitors for improving solubility and forming salt-bridge interactions, dramatically improves both biochemical and cellular potency. This would be a key vector for optimization.

Application II: Lead Generation for PARP Inhibitors

Scientific Rationale & Causality

Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks.[2][3] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP in these cells creates a "synthetic lethality," where the accumulation of unresolved DNA damage leads to cell death.[9][10] Several PARP inhibitors are now approved for treating BRCA-mutant ovarian, breast, and prostate cancers.

The established pharmacophore for PARP inhibitors typically consists of:

-

A nicotinamide-binding motif that occupies the NAD+ binding site.

-

A linker region.

-

A terminal functional group that can interact with surrounding residues.

The 5-(THP)-1H-indole scaffold can be strategically elaborated to fit this pharmacophore. For example, the indole ring can be functionalized at the C3 or N1 positions to append a carboxamide or a similar group that mimics the nicotinamide warhead. The THP-indole core itself can serve as the central scaffold occupying the binding pocket, with the THP ring providing a vector for modifications to enhance selectivity and pharmacokinetic properties.

Caption: A typical lead generation workflow starting from the core scaffold.

Experimental Protocols

This protocol uses a commercially available kit to measure the incorporation of biotinylated NAD+ onto histone proteins, a direct measure of PARP activity.

Materials:

-

PARP1 Chemiluminescent Assay Kit (BPS Bioscience) or similar. This kit typically includes:

-

Purified human PARP1 enzyme.

-

Activated DNA.

-

Histone-coated 96-well strip plate.

-

Biotinylated NAD+.

-

Streptavidin-HRP.

-

Chemiluminescent HRP substrate.

-

-

Assay Buffer.

-

Test compounds derived from 5-(THP)-1H-indole, dissolved in 100% DMSO.

-

Known PARP inhibitor (e.g., Olaparib) as a positive control.

Procedure:

-

Reagent Preparation: Thaw all reagents and prepare them according to the manufacturer's protocol.

-

Compound Addition: Add 5 µL of test compound dilutions to the histone-coated wells. Add 5 µL of DMSO for the negative control and 5 µL of Olaparib for the positive control.

-

PARP Reaction:

-

Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.

-

Add 45 µL of the master mix to each well to initiate the reaction.

-

Incubate the plate for 60 minutes at room temperature with gentle shaking.

-

-

Detection:

-

Wash the plate 3 times with wash buffer to remove unbound reagents.

-

Add 50 µL of diluted Streptavidin-HRP to each well.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate 3 times with wash buffer.

-

Add 50 µL of HRP chemiluminescent substrate to each well.

-

-

Data Acquisition: Immediately read the chemiluminescence on a plate reader.

-

Data Analysis: Determine the IC50 value by plotting the normalized signal versus compound concentration and fitting to a dose-response curve.

To confirm that a lead compound binds to PARP1 inside a living cell, a Cellular Thermal Shift Assay (CETSA®) can be performed.

Principle: The binding of a ligand (the inhibitor) to its target protein (PARP1) generally increases the thermal stability of the protein. In a CETSA experiment, intact cells are treated with the compound and then heated to various temperatures. The amount of soluble PARP1 remaining at each temperature is measured by Western blot or another immunoassay. A compound that binds PARP1 will result in more soluble protein remaining at higher temperatures compared to untreated cells.

Procedure Outline:

-

Cell Treatment: Culture a relevant cell line (e.g., BRCA-deficient CAPAN-1 cells) and treat with the test compound or vehicle (DMSO) for 1-2 hours.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler. One aliquot is kept at room temperature as a non-heated control.

-

Cell Lysis: Lyse the cells by freeze-thawing.

-

Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Detection: Analyze the amount of soluble PARP1 in the supernatant by Western blot using a PARP1-specific antibody.

-

Data Analysis: Plot the band intensity for soluble PARP1 against the temperature for both treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates target engagement.

Conclusion and Future Directions

The 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole scaffold represents a highly promising starting point for fragment-based and lead-generation campaigns in drug discovery. Its combination of the privileged indole core and the solubility-enhancing, structurally important THP ring makes it a versatile platform for targeting key enzyme families like kinases and PARPs. The protocols detailed in this guide provide a robust framework for synthesizing derivatives, evaluating their biological activity, and establishing a clear structure-activity relationship. By applying these methodologies, researchers can efficiently translate this strategic scaffold into potent and selective lead compounds for the next generation of targeted therapeutics.

References

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

- Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.).

-

Dizon, D. (2022). Updates in PARP inhibition for ovarian cancer. YouTube. Available at: [Link]

- 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. (n.d.).

-

Frontiers Media. (n.d.). Medicinal chemistry of the PARP-1 inhibitor anti-tumor agents and other natural product derivatives. Frontiers. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole. PubChem. Available at: [Link]

-

MDPI. (2021). 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers: A Pharmacophore-Based Regioselective Synthesis. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PMC. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC. Available at: [Link]

-

Semantic Scholar. (n.d.). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and antiproliferative activity of new indole/1,2,4-triazole/chalcone hybrids as EGFR and/or c-MET inhibitors. PubMed. Available at: [Link]

-

American Chemical Society. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

-

American Chemical Society. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at: [Link]

-

Plummer, R. (2018). PARP inhibitors – a cancer drug discovery story. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2007). Synthesis and biological evaluation of 5-substituted 1,4-dihydroindeno[1,2-c]pyrazoles as multitargeted receptor tyrosine kinase inhibitors. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Buy N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide [smolecule.com]

- 5. 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole | C13H15NO | CID 51358504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. frontiersin.org [frontiersin.org]

Application Note & Protocol: A Multi-Assay Strategy for the In Vitro Cytotoxicity Profiling of 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anti-cancer properties.[1][2] This guide provides a comprehensive framework for the in vitro evaluation of a novel indole derivative, 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole. We present a tiered, logical workflow beginning with a primary assessment of metabolic viability, followed by secondary assays to delineate the mechanism of cell death, specifically distinguishing between apoptosis and necrosis. This document furnishes researchers, scientists, and drug development professionals with detailed, validated protocols, the scientific rationale behind experimental choices, and robust data analysis techniques essential for accurately characterizing the cytotoxic potential of this and similar novel chemical entities.

Introduction: The Rationale for Cytotoxicity Profiling

In vitro cytotoxicity assays are a cornerstone of early-stage drug discovery, providing critical data on a compound's potential therapeutic window and mechanism of action.[3][4] The target compound, 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole, combines an indole core, known for its diverse bioactivities, with a tetrahydropyran moiety.[5][6] Indole derivatives have demonstrated a wide spectrum of pharmacological effects, including potent cytotoxic activity against various cancer cell lines.[1][7][8] Therefore, a systematic evaluation of this compound's effect on cell health is a mandatory step in its development pathway.

The strategy outlined herein employs a multi-assay approach to build a comprehensive cytotoxicity profile:

-

Primary Screening: An MTS-based assay to quantify changes in metabolic activity, serving as a robust indicator of cell viability.

-

Mechanistic Elucidation: Follow-up assays to determine the mode of cell death.

This tiered approach ensures that a compound's effect is not only detected but also mechanistically understood, providing invaluable insights for structure-activity relationship (SAR) studies and further preclinical development.

Compound Characterization and Handling

2.1. Compound Properties

-

Compound Name: 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole

-

Molecular Formula: C₁₃H₁₅NO[11]

-

Molecular Weight: 201.26 g/mol [11]

-

Predicted Solubility: Based on the properties of the parent indole structure, the compound is expected to be soluble in organic solvents like DMSO, ethanol, and methanol, and poorly soluble in aqueous media.[5]

2.2. Protocol for Stock Solution Preparation

Causality: Proper solubilization is critical for accurate and reproducible results. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for organic molecules and its compatibility with most cell culture assays at low final concentrations (<0.5%).

-

Preparation: To prepare a 10 mM stock solution, dissolve 2.01 mg of 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole in 1 mL of high-purity, sterile DMSO.

-

Solubilization: Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Cell Line Selection and Culture

Expertise & Experience: The choice of cell lines is paramount for relevant results. A panel should include both cancer cell lines to assess anti-proliferative potential and a non-cancerous cell line to gauge general cytotoxicity and selectivity.

Recommended Cell Line Panel:

| Cell Line | Type | Rationale |

| A549 | Human Lung Carcinoma | A common model for lung cancer, representing a major cancer type. |

| MCF-7 | Human Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive breast cancer model. |

| HepG2 | Human Hepatocellular Carcinoma | Represents liver cancer and is also used for general toxicity screening.[8] |

| HEK293 | Human Embryonic Kidney | A non-cancerous line used as a control for general cytotoxicity.[1] |

Standard Cell Culture Protocol: All cell lines should be cultured in their recommended media (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and sub-confluent at the time of assay setup.

Experimental Workflow & Protocols

The overall experimental workflow is designed to efficiently screen and characterize the compound's cytotoxic effects.

Caption: Tiered workflow for cytotoxicity assessment.

Protocol 1: Primary Cytotoxicity Screening (MTS Assay)

Principle: The MTS assay is a colorimetric method for assessing cell viability. In metabolically active cells, NAD(P)H-dependent dehydrogenase enzymes reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.

Materials:

-

Cells cultured to ~80% confluency

-

96-well flat-bottom tissue culture plates

-

Complete culture medium

-

5-(Tetrahydro-2H-pyran-4-yl)-1H-indole stock solution (10 mM in DMSO)

-

MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Positive control (e.g., 10 µM Doxorubicin)

-

Microplate spectrophotometer

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of the test compound in culture medium. A typical starting range is 100 µM down to 0.01 µM in half-log steps.

-

Include "vehicle control" wells (medium with the highest concentration of DMSO, e.g., 0.5%) and "untreated control" wells (medium only).

-

Include a positive control for cytotoxicity (e.g., Doxorubicin).

-

Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions.

-

Incubate the plate for a defined period (e.g., 48 or 72 hours).

-

-

MTS Reagent Addition and Incubation:

-

Data Acquisition:

-

Gently shake the plate for 10 seconds.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Protocol 2: Apoptosis Detection (Caspase-Glo® 3/7 Assay)

Principle: This luminescent assay measures the activity of caspases 3 and 7, which are key executioners of apoptosis. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, a substrate for luciferase.[9] The resulting luminescent signal is proportional to the amount of caspase activity.[14]

Materials:

-

Cells treated as described in Protocol 4.1

-

White-walled 96-well plates (for luminescence)

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Luminometer

Step-by-Step Methodology:

-

Assay Setup: Set up and treat cells in a white-walled 96-well plate as described in Protocol 4.1 (Steps 1 & 2). It is recommended to test the compound at concentrations around its determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

-

Reagent Addition:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (a 1:1 ratio with the culture medium volume).[15]

-

-

Incubation:

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1 to 3 hours, protected from light.[16]

-

-

Data Acquisition: Measure the luminescence of each well using a plate luminometer.

Protocol 3: Necrosis Detection (LDH Release Assay)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[10] The released LDH can be quantified in the supernatant using a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured by absorbance.[17][18]

Materials:

-

Cells treated as described in Protocol 4.1

-

Clear 96-well plates

-

LDH Cytotoxicity Assay Kit (or equivalent)

-

Lysis buffer (often 10X, provided in kits)

-

Microplate spectrophotometer

Step-by-Step Methodology:

-

Assay Setup and Controls:

-

Set up and treat cells as described in Protocol 4.1 (Steps 1 & 2).

-

Crucially, include a "Maximum LDH Release" control. For these wells, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period to lyse all cells.

-

-

Supernatant Collection:

-

Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

-